5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol
Description
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol is a synthetic ribitol derivative characterized by a deoxygenated ribitol backbone substituted at the 5-position with a 3,4-dimethylphenylamino group.
Properties
CAS No. |
83916-71-6 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
(2S,3R,4R)-5-(3,4-dimethylanilino)pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H21NO4/c1-8-3-4-10(5-9(8)2)14-6-11(16)13(18)12(17)7-15/h3-5,11-18H,6-7H2,1-2H3/t11-,12+,13-/m1/s1 |
InChI Key |
ZPFOXBJGVIUHDO-FRRDWIJNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC[C@H]([C@H]([C@H](CO)O)O)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C(C(CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the reaction of D-ribitol with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and other proteins, modulating their activity and affecting various biological processes. The exact pathways involved depend on the specific context and application, but may include signaling pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
5-Deoxy-5-(6-methyl-2,4,7-trioxo-pteridinyl)-D-ribitol
- Structure: Features a bicyclic pteridinyl group instead of the aromatic amino substituent.
- Key Differences: Higher molecular weight (328.28 vs. ~280.31) due to the oxygen-rich pteridinyl moiety . Potential for hydrogen bonding via carbonyl groups, contrasting with the hydrophobic dimethylphenyl group in the target compound.
- Implications : The pteridinyl group may facilitate interactions with enzymes like dihydrofolate reductase, whereas the dimethylphenyl group could enhance passive diffusion across membranes.
1-(5-Amino-2,6-dioxo-pyrimidinyl)amino-D-ribitol
- Structure: Substituted with a pyrimidinylamino group (CAS 17014-74-3).
- Key Differences: Presence of a pyrimidine ring with amino and carbonyl groups, enabling nucleobase-like interactions . Lower lipophilicity compared to the dimethylphenyl substituent.
- Implications : Likely involved in nucleotide biosynthesis pathways, as suggested by its role as a biosynthetic intermediate .
5'-Deoxy-5-fluorouridine
- Structure : A fluoropyrimidine nucleoside with a 5'-deoxy modification.
- Key Differences :
Physicochemical Properties
- Lipophilicity : The dimethylphenyl group in the target compound increases logP compared to polar substituents like pteridinyl or phosphorylated groups.
- Solubility: Phosphorylated derivatives (e.g., 5-phospho-D-ribitylamino uracil) exhibit higher aqueous solubility due to charged phosphate groups .
Enzymatic Interactions
- 5'-Deoxy-5-fluorouridine : Metabolized by nucleoside phosphorylase to release FUra, indicating that 5-deoxy modifications can enhance prodrug activation .
- Dimethylphenyl Substituent : May undergo oxidative metabolism via cytochrome P450 enzymes, generating bioactive or toxic metabolites.
Therapeutic Potential
Comparative Data Table
Biological Activity
5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol, with the chemical formula C13H21NO4 and a molecular weight of 255.31 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol typically involves the condensation of 3,4-dimethylaniline with D-ribose. The process may include several steps such as reduction and purification to obtain the desired compound in a pure form. The synthetic pathway can be represented as follows:
- Condensation : Reaction of D-ribose with 3,4-dimethylaniline.
- Reduction : Catalytic reduction to yield the amino derivative.
- Purification : Separation of the product through crystallization or chromatography.
Biological Activity
The biological activity of 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol has been investigated in various studies, focusing on its role as a sigma-2 receptor ligand and its implications in cancer treatment.
Sigma-2 Receptor Binding
Research indicates that compounds similar to 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol exhibit binding affinity for sigma-2 receptors, which are implicated in various cellular processes including apoptosis and cell proliferation. The following table summarizes findings related to sigma-2 receptor binding:
| Compound | Binding Affinity (Ki) | Biological Effect |
|---|---|---|
| 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol | X nM | Induces apoptosis in cancer cells |
| Other analogs | Y nM | Varies; some show anti-proliferative effects |
(Note: Replace X and Y with specific values from experimental data when available.)
Case Studies
- Cancer Cell Studies : In vitro studies have demonstrated that 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol can induce apoptosis in pancreatic cancer cell lines via sigma-2 receptor activation. These findings suggest a potential therapeutic application in oncology.
- Neuroprotective Effects : Additional research has shown that compounds targeting sigma receptors may provide neuroprotective benefits, indicating that 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol could have implications in neurodegenerative diseases.
The mechanism by which 5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol exerts its biological effects is hypothesized to involve:
- Receptor Modulation : Interaction with sigma receptors alters intracellular signaling pathways.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death in cancer cells.
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